molecular formula C21H28F3N3O2 B421730 1-(N'-CYCLODODECYLIDENEHYDRAZINECARBONYL)-N-[3-(TRIFLUOROMETHYL)PHENYL]FORMAMIDE

1-(N'-CYCLODODECYLIDENEHYDRAZINECARBONYL)-N-[3-(TRIFLUOROMETHYL)PHENYL]FORMAMIDE

Cat. No.: B421730
M. Wt: 411.5g/mol
InChI Key: WRRXMPDCEBBJOM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(N'-CYCLODODECYLIDENEHYDRAZINECARBONYL)-N-[3-(TRIFLUOROMETHYL)PHENYL]FORMAMIDE is a complex organic compound featuring a trifluoromethyl group, a hydrazino moiety, and a cyclododecylidene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(N'-CYCLODODECYLIDENEHYDRAZINECARBONYL)-N-[3-(TRIFLUOROMETHYL)PHENYL]FORMAMIDE typically involves multiple steps, starting with the preparation of key intermediates. One common approach includes the following steps:

    Formation of the Hydrazino Intermediate: The hydrazino intermediate can be synthesized by reacting cyclododecanone with hydrazine hydrate under reflux conditions.

    Introduction of the Trifluoromethyl Group: The trifluoromethyl group can be introduced using trifluoromethylation reagents such as trifluoromethyl iodide or trifluoromethyl sulfonate in the presence of a base.

    Coupling Reaction: The final step involves coupling the hydrazino intermediate with the trifluoromethylated phenyl acetamide under appropriate conditions, such as using a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the process to meet industrial demands.

Chemical Reactions Analysis

Types of Reactions

1-(N'-CYCLODODECYLIDENEHYDRAZINECARBONYL)-N-[3-(TRIFLUOROMETHYL)PHENYL]FORMAMIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, especially under basic conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Sodium methoxide in methanol.

Major Products Formed

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

1-(N'-CYCLODODECYLIDENEHYDRAZINECARBONYL)-N-[3-(TRIFLUOROMETHYL)PHENYL]FORMAMIDE has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe due to its unique structural features.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials with specific properties, such as high thermal stability and resistance to chemical degradation.

Mechanism of Action

The mechanism of action of 1-(N'-CYCLODODECYLIDENEHYDRAZINECARBONYL)-N-[3-(TRIFLUOROMETHYL)PHENYL]FORMAMIDE involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes. Once inside the cell, it can interact with enzymes or receptors, modulating their activity. The hydrazino moiety can form hydrogen bonds with target proteins, further influencing their function.

Comparison with Similar Compounds

Similar Compounds

    2-(2-cyclododecylidenehydrazino)-2-oxo-N-phenylacetamide: Lacks the trifluoromethyl group, resulting in different chemical properties.

    2-(2-cyclododecylidenehydrazino)-2-oxo-N-[4-(trifluoromethyl)phenyl]acetamide: Similar structure but with the trifluoromethyl group in a different position, affecting its reactivity and biological activity.

Uniqueness

The presence of the trifluoromethyl group in 1-(N'-CYCLODODECYLIDENEHYDRAZINECARBONYL)-N-[3-(TRIFLUOROMETHYL)PHENYL]FORMAMIDE imparts unique properties, such as increased lipophilicity and metabolic stability, making it a valuable compound for various applications.

Properties

Molecular Formula

C21H28F3N3O2

Molecular Weight

411.5g/mol

IUPAC Name

N'-(cyclododecylideneamino)-N-[3-(trifluoromethyl)phenyl]oxamide

InChI

InChI=1S/C21H28F3N3O2/c22-21(23,24)16-11-10-14-18(15-16)25-19(28)20(29)27-26-17-12-8-6-4-2-1-3-5-7-9-13-17/h10-11,14-15H,1-9,12-13H2,(H,25,28)(H,27,29)

InChI Key

WRRXMPDCEBBJOM-UHFFFAOYSA-N

SMILES

C1CCCCCC(=NNC(=O)C(=O)NC2=CC=CC(=C2)C(F)(F)F)CCCCC1

Canonical SMILES

C1CCCCCC(=NNC(=O)C(=O)NC2=CC=CC(=C2)C(F)(F)F)CCCCC1

Origin of Product

United States

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